Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a hybrid heterocyclic compound featuring a benzothiazole core linked via a methanone group to a piperazine moiety, which is further substituted with a 4-fluorophenyl thiazole. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bond-accepting (piperazine) groups, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS2/c23-16-7-5-15(6-8-16)18-14-29-20(24-18)13-26-9-11-27(12-10-26)22(28)21-25-17-3-1-2-4-19(17)30-21/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZMYHPZZRCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Biological Activity
Benzo[d]thiazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
The biological activities of benzo[d]thiazole derivatives generally include:
- Anticancer Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds show effectiveness against bacterial and fungal strains.
- Neuroprotective Effects : Certain derivatives have been studied for their potential in treating neurodegenerative diseases.
Anticancer Activity
Recent studies indicate that the compound exhibits significant anticancer properties. For instance, in vitro assays have demonstrated its effectiveness against several cancer cell lines, including A-431 and Jurkat cells. The compound's mechanism involves interaction with key proteins such as Bcl-2, which is crucial for cell survival.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on A-431 cells, revealing an IC50 value of approximately 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 of about 10 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzo[d]thiazol-2-yl(4-(...)) | A-431 | 5 |
| Doxorubicin | A-431 | 10 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. In a screening study, it was shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Neuroprotective Effects
In studies related to neurodegenerative diseases, the compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The best-performing analogs displayed IC50 values in the low micromolar range.
Table: AChE Inhibition
| Compound | IC50 (µM) |
|---|---|
| Benzo[d]thiazol-2-yl(4-(...)) | 2.7 |
| Standard AChE inhibitor (Donepezil) | 1.5 |
The mechanisms underlying the biological activities of benzo[d]thiazole derivatives often involve:
- Protein Binding : The compound interacts with various proteins through hydrophobic and hydrogen bonding interactions.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by disrupting mitochondrial function.
- Enzyme Inhibition : Inhibits key enzymes like AChE, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Key Research Findings
Piperazine Flexibility : Piperazine in the target compound and analogs (e.g., ) serves as a conformational spacer, enabling interactions with hydrophobic and hydrophilic regions of targets .
Fluorine’s Role: Fluorinated analogs (target compound, 11a, 15) consistently show improved bioavailability over non-fluorinated versions, as seen in urea derivatives () .
Linker Optimization: Methanone linkers balance rigidity and electronic effects, whereas longer chains (e.g., butanone in ) may compromise target selectivity .
Q & A
Q. What are the standard synthetic routes and characterization methods for this compound?
Answer: The synthesis involves multi-step protocols:
- Step 1 : Formation of the benzothiazole core using halogenated intermediates (e.g., 2-chlorobenzothiazole derivatives) .
- Step 2 : Coupling the benzothiazole moiety to a piperazine ring via a methanone linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3 : Functionalizing the piperazine ring with a (4-(4-fluorophenyl)thiazol-2-yl)methyl group via nucleophilic substitution or alkylation reactions .
Q. Characterization Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.5 ppm; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 425.5 g/mol for C₂₁H₂₀FN₅OS₂) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and thiazole C=N absorption at ~1500 cm⁻¹ .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | 2-Chlorobenzothiazole, K₂CO₃, DMF, 80°C | 65–75 | Column Chromatography |
| 2 | EDC, HOBt, DCM, RT | 50–60 | HPLC |
| 3 | 4-(4-Fluorophenyl)thiazole-2-methanol, NaH, THF | 40–50 | Recrystallization |
Q. What in vitro assays are used to evaluate antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. MIC values are typically 2–8 µM for potent derivatives .
- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours .
- Cytotoxicity Screening : Parallel testing on mammalian cells (e.g., HEK293) ensures selectivity (IC₅₀ > 50 µM) .
Q. How is structural validation performed to resolve synthetic ambiguities?
Answer:
- X-ray Crystallography : Resolves regiochemical uncertainties (e.g., piperazine-thiazole linkage) .
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, critical for confirming stereochemistry .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/S ratios (e.g., C: 60.69% calc. vs. 60.77% obs.) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide analog optimization?
Answer:
- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate lipophilicity and target binding .
- Piperazine Substitutions : Introduce methyl or ethyl groups to enhance metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.3 hours in liver microsomes) .
Q. Table 2: SAR of Key Analogs
| Analog Structure | Biological Activity (MIC, µM) | LogP | Target Affinity (Kd, nM) |
|---|---|---|---|
| 4-NO₂-phenyl | 1.5 (S. aureus) | 3.2 | 12.4 |
| 4-OCH₃-phenyl | 8.0 (S. aureus) | 2.8 | 48.7 |
| Piperazine-CH₃ | 4.0 (S. aureus) | 2.5 | 18.9 |
Q. What strategies improve metabolic stability in preclinical studies?
Answer:
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., piperazine CH₂ → CD₂) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., ester prodrugs) to enhance oral bioavailability (e.g., AUC increased by 3.5× in rat models) .
- Metabolite Identification : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at benzothiazole C-5 position) .
Q. How can computational methods predict target interactions?
Answer:
- Molecular Docking : Screen against bacterial targets (e.g., S. aureus FabI enzyme) using AutoDock Vina. A docking score < -7.0 kcal/mol correlates with MIC < 4 µM .
- MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for FabI-ligand complex) .
- QSAR Modeling : Develop predictive models using descriptors like polar surface area (PSA) and H-bond donors (R² > 0.85 for MIC prediction) .
Q. How should researchers address contradictory biological data across studies?
Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C) .
- Orthogonal Validation : Confirm antimicrobial activity via agar diffusion and intracellular infection models .
- Batch Analysis : Test multiple synthetic batches to rule out impurity-driven artifacts (e.g., HPLC purity >98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
